molecular formula C8H8Cl2OS B2451253 3,4-Dichlorophenylthioethanol CAS No. 85053-06-1

3,4-Dichlorophenylthioethanol

Cat. No.: B2451253
CAS No.: 85053-06-1
M. Wt: 223.11
InChI Key: BWRURDYHPUVXMI-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylthioethanol is an organic compound with the molecular formula C8H8Cl2OS. It consists of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, a thioether linkage, and an ethanol group. This compound is used primarily in research settings and has various applications in chemical synthesis and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorophenylthioethanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorothiophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenylthioethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichlorophenylthioethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenylthioethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thioether linkage and an ethanol group, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRURDYHPUVXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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